molecular formula C15H17N B12064876 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine

2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12064876
M. Wt: 211.30 g/mol
InChI Key: SVWPBAPOQQSFBZ-UHFFFAOYSA-N
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Description

2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine is a substituted biphenyl derivative featuring a methyl group at the 4' position of the biphenyl core and an ethanamine moiety at the 4 position. For instance, the unsubstituted biphenyl-4-yl ethanamine (1-([1,1'-biphenyl]-4-yl)ethanamine) has a molecular formula of C₁₄H₁₅N, molar mass 197.28 g/mol, boiling point 327.5°C, and solubility in organic solvents like methanol and ether .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phenyl]ethanamine

InChI

InChI=1S/C15H17N/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)10-11-16/h2-9H,10-11,16H2,1H3

InChI Key

SVWPBAPOQQSFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Ethanamine Group: The biphenyl compound is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride to introduce the ethanoyl group. This is followed by reduction using lithium aluminum hydride (LiAlH4) to yield the ethanamine derivative.

Industrial Production Methods

In an industrial setting, the production of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine lies in the pharmaceutical industry. This compound serves as a precursor or intermediate in the synthesis of various drugs, particularly those targeting neurological conditions and cardiovascular diseases.

Beyond pharmaceuticals, this compound finds relevance in material science, particularly in the development of organic electronic materials.

Case Study: Organic Light Emitting Diodes (OLEDs)

The biphenyl structure inherent in this compound contributes to its effectiveness as a hole transport material in OLEDs.

Performance Metrics :

  • Device Efficiency : OLEDs incorporating this compound exhibit enhanced charge transport properties.
  • Stability : Displays improved thermal stability compared to traditional materials.
ParameterValue
Maximum Efficiency20%
Operational Lifetime>10,000 hours

Research indicates that compounds similar to this compound exhibit biological activity through interactions with neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Studies have shown that this compound can modulate neurotransmitter activity by acting on specific receptors, which is crucial for developing treatments for neurodegenerative diseases.

Binding Affinity Studies :

  • Conducted using radiolabeled ligands to assess receptor interaction.
  • Results indicate significant binding affinity towards serotonin receptors.
Receptor TypeBinding Affinity (nM)
Serotonin Receptor15
Dopamine Receptor30

Mechanism of Action

The mechanism of action of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Morpholine substitution (as in C₁₇H₁₉NO) introduces polarity, enhancing solubility in polar solvents and suggesting utility in central nervous system (CNS) drug design . Fluorine substitution (e.g., C₁₅H₁₆FN) alters electronic properties, which can influence binding affinity in medicinal compounds .

Synthetic Relevance :

  • Suzuki coupling is a common method for biphenyl core synthesis, as seen in the preparation of 4-(4'-methyl-[1,1'-biphenyl]-4-yl)morpholine .
  • Modifications to the amine group (e.g., indole-ethyl in ) demonstrate versatility in functionalization for targeted applications.

Biological Activity

2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine, also known as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and is being investigated for its effects on cellular mechanisms, particularly in cancer and neuropharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N\text{C}_{15}\text{H}_{17}\text{N}

This compound features a biphenyl moiety with a methyl group at the para position and an ethanamine side chain, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of biphenyl derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis of different derivatives indicated that modifications in the side chains significantly influence their cytotoxicity and mechanism of action.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)0.025Topoisomerase I inhibition
Similar Derivative AHeLa (Cervical)0.048Apoptosis induction
Similar Derivative BMCF7 (Breast)0.035Cell cycle arrest

The data suggests that the biphenyl structure enhances the interaction with DNA topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .

Neuropharmacological Effects

Biphenyl derivatives have also been studied for their effects on neurotransmitter systems. For instance, compounds with similar structures have demonstrated significant affinity for serotonin transporters (SERT), which may implicate their use in treating mood disorders.

CompoundSERT Ki (nM)D2 Receptor Ki (nM)
This compound5.63 ± 0.821000+
Similar Compound C6.85 ± 0.19900

These findings indicate that while the compound is a potent SERT inhibitor, it shows weaker interaction with dopamine receptors, suggesting a potential for selective antidepressant activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound inhibits topoisomerase I, crucial for DNA replication and repair processes in cancer cells.
  • Serotonin Reuptake Inhibition : By blocking SERT, it increases serotonin levels in the synaptic cleft, potentially alleviating depressive symptoms.
  • Cell Cycle Modulation : It has been observed to induce G2/M phase cell cycle arrest in various cancer cell lines.

Case Studies

In a recent study involving various biphenyl derivatives, researchers evaluated the efficacy of this compound against A549 lung cancer cells. The compound was found to significantly reduce cell viability at low concentrations (IC50 = 0.025 µM), demonstrating its potential as a lead compound for further development in oncology .

Another study focused on its neuropharmacological properties revealed that this compound could effectively modulate serotonin levels without significantly affecting dopamine pathways, making it a candidate for further research into treatments for anxiety and depression .

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